Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 254.29 g/mol. It features a tert-butyl group, a morpholine ring, and a 4H-1,2,4-triazole moiety, making it an interesting subject in organic and medicinal chemistry due to its unique structural properties and potential biological activities.
This compound is often synthesized in laboratory settings and may also be available through chemical suppliers for research purposes. Its synthesis typically involves reactions that create complex molecules, positioning it as an intermediate in various chemical processes.
Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is classified as an organic compound. Its structure indicates it belongs to the category of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The synthesis of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with a triazole derivative. This reaction is usually facilitated by a base such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
The synthetic route generally includes:
The molecular structure of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate consists of:
The InChI key for this compound is InChI=1S/C11H18N4O3/c1-11(2,3)9(14)12-8(13)10(15)16-7(12)6(5)17/h6H,5H2,1-4H3
.
Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties or creating derivatives with enhanced biological activities.
The primary mechanism of action for tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate involves its role as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It enhances the rate of these reactions by binding to the copper ion.
Research indicates that this compound may also have implications in reducing cytotoxicity in cellular environments while facilitating various biochemical pathways related to drug synthesis and coordination polymer formation .
Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the triazole ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure and purity during synthesis .
Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has several scientific applications:
This compound's unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications.
Morpholine (1,4-oxazinane) is a six-membered, oxygen- and nitrogen-containing heterocycle renowned for its versatile bioactivity profile and pharmacokinetic enhancing capabilities. Its saturated ring structure confers remarkable metabolic stability while the tertiary nitrogen atom facilitates water solubility through salt formation under physiological conditions. Approximately 15% of FDA-approved drugs incorporate morpholine, underscoring its therapeutic utility .
Key pharmacological advantages include:
Table 1: Therapeutic Applications of Morpholine-Containing Pharmaceuticals
Drug Name | Therapeutic Category | Biological Target | Key Morpholine Contribution |
---|---|---|---|
Gefitinib | Anticancer (EGFR TKI) | Epidermal Growth Factor Receptor | Solubility enhancement; target binding |
Aprepitant | Anti-emetic | NK1 Receptor | Conformational rigidity; metabolic stability |
Linezolid | Antibacterial | 23S ribosomal RNA | Membrane penetration optimization |
Timolol | Anti-glaucoma | β-adrenergic receptors | Bioavailability modulation |
Morpholine’s synthetic flexibility facilitates scaffold decoration at the nitrogen (N-functionalization) or carbon atoms (C-2/C-3 substitution). In tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate, the C-3 position anchors the triazole moiety, creating a sterically defined pharmacophore with dual hydrogen-bonding capabilities [1] [6]. This vectorial diversity enables rational optimization of target affinity and physicochemical properties.
1,2,4-Triazoles are nitrogen-rich, planar aromatic heterocycles characterized by a triple-nitrogen core that confers exceptional ligand efficiency. Their capacity to act as both hydrogen bond donors (N1-H) and acceptors (N2/N4) enables high-affinity interactions with biological macromolecules. Over 35 clinically approved drugs contain this scaffold, spanning antifungal, antiviral, and anticancer applications [3] [6] [8].
Critical pharmacophoric attributes include:
Table 2: Biological Activities of 1,2,4-Triazole-Containing Therapeutics
Activity Profile | Representative Agents | Mechanistic Role of Triazole | Clinical Status |
---|---|---|---|
Anticancer | Carboxyamidotriazole (CAI) | Voltage-gated calcium channel inhibition; anti-angiogenic | Phase II/III trials |
Antifungal | Voriconazole | Heme coordination in CYP51 (ergosterol synthesis) | FDA-approved |
Antiviral | Rilpivirine | Reverse transcriptase inhibition (HIV-1) | FDA-approved |
Kinase Inhibition | Tazemetostat | EZH2 methyltransferase inhibition | FDA-approved (lymphoma) |
In hybrid molecules like tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate, the triazole’s 4H-tautomer (stabilized by conjugation) provides a hydrogen-bonding anchor point for target engagement. Molecular modeling indicates the triazole N3 nitrogen acts as a strong H-bond acceptor, while the adjacent C5-H functions as a weak donor—enabling bidentate interactions inaccessible to simpler heterocycles [4] [8].
The fusion of morpholine and 1,2,4-triazole scaffolds represents a synergistic pharmacophore integration rather than simple structural concatenation. Hybridization capitalizes on complementary pharmacokinetic and pharmacodynamic properties: morpholine enhances solubility and tissue penetration, while triazole augments target affinity and metabolic resistance. This dual-scaffold approach statistically increases the probability of identifying novel bioactive entities compared to single-heterocycle systems [5] [8].
Key hybridization advantages demonstrated in tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate:
Table 3: Key Physicochemical and Structural Features of Morpholine-Triazole Hybrid
Property | Value/Descriptor | Analytical Method | Biological Implication |
---|---|---|---|
Molecular formula | C~11~H~18~N~4~O~3~ | HRMS | MW=254.29 g/mol (drug-like range) |
SMILES | O=C(N1C(C2=NN=CN2)COCC1)OC(C)(C)C | Canonical representation | Enables computational screening |
Hydrogen bond acceptors | 7 | Computational prediction | Enhanced target binding capacity |
Hydrogen bond donors | 1 (triazole N-H) | X-ray crystallography | Selective molecular recognition |
Rotatable bonds | 3 | Molecular modeling | Conformational flexibility control |
Rational design of such hybrids follows a molecular bioinspiration approach:
This hybridization strategy has yielded compounds with validated bioactivity against oncology and infectious disease targets. Molecular docking studies of analogues show simultaneous occupation of hydrophobic enzyme pockets (by tert-butyl group) and hydrophilic regions (via triazole-morpholine H-bonding network), demonstrating the scaffold’s versatility in hit-to-lead optimization [5] [8].
Compounds Cited in Text:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8